Ronipamil

Descripción general

Descripción

Ronipamil es un compuesto químico que pertenece a la clase de los bloqueadores de los canales de calcio. Es un análogo de la verapamilo, un bloqueador de los canales de calcio bien conocido que se utiliza en el tratamiento de enfermedades cardiovasculares. This compound fue desarrollado para tener una duración de acción más prolongada en comparación con la verapamilo, aunque exhibe mucha menos actividad antagonista del calcio . Se ha estudiado su potencial para reducir las arritmias inducidas por isquemia .

Métodos De Preparación

La síntesis de ronipamil implica varios pasos, comenzando con los precursores apropiados. La ruta sintética generalmente incluye los siguientes pasos:

Formación de la estructura principal: La estructura principal de this compound se sintetiza mediante una serie de reacciones orgánicas, incluidas las reacciones de alquilación y acilación.

Introducción de grupos funcionales: Los grupos funcionales se introducen en la estructura principal a través de varias reacciones químicas, como las reacciones de sustitución nucleófila y reducción.

Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para obtener this compound en su forma pura.

Los métodos de producción industrial para this compound implican escalar los procedimientos de síntesis de laboratorio para producir el compuesto en cantidades mayores. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Ronipamil sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.

Sustitución: Las reacciones de sustitución nucleófila se pueden emplear para introducir diferentes sustituyentes en la molécula de this compound.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Ronipamil has been investigated for its antiarrhythmic properties. In studies involving conscious rats subjected to induced arrhythmias via occlusion of the left anterior descending coronary artery, this compound demonstrated limited antiarrhythmic actions. While it did not produce statistically significant effects on arrhythmias, it was noted to reduce the magnitude of ECG changes associated with ischaemia .

- Comparison with Anipamil : Anipamil, another analogue, showed more favorable antiarrhythmic effects than this compound, particularly in delaying ECG signs of ischaemia and reducing ventricular fibrillation occurrences .

Anti-Shock Potential

This compound has been noted for its ability to prolong survival time following traumatic shock in animal models. This suggests a potential application in managing shock conditions, although specific mechanisms remain to be fully elucidated . The compound's limited hemodynamic effects indicate that it may be less likely to cause adverse cardiovascular responses compared to other agents .

Case Studies and Research Findings

Mecanismo De Acción

Ronipamil ejerce sus efectos bloqueando los canales de calcio, que son esenciales para la entrada de iones de calcio en las células. Al inhibir la entrada de calcio, this compound reduce la contractilidad de las células musculares cardíacas y lisas, lo que lleva a una disminución de la presión arterial y la frecuencia cardíaca. Los objetivos moleculares de this compound incluyen los canales de calcio de tipo L, que son responsables de la regulación del flujo de iones de calcio en las células musculares cardíacas y lisas .

Comparación Con Compuestos Similares

Ronipamil es similar a otros bloqueadores de los canales de calcio, como la verapamilo y la anipamilo. Tiene algunas propiedades únicas que lo distinguen de estos compuestos:

Compuestos similares a this compound incluyen:

- Verapamilo

- Anipamilo

- Gallopamilo

Estos compuestos comparten similitudes estructurales y pertenecen a la misma clase de bloqueadores de los canales de calcio, pero difieren en sus propiedades farmacológicas específicas y aplicaciones terapéuticas.

Actividad Biológica

Ronipamil, a derivative of verapamil, is primarily recognized for its role as a calcium channel blocker. This compound has been studied for its potential therapeutic effects, particularly in cardiovascular health and inflammation. In this article, we will explore the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

This compound functions by inhibiting voltage-gated calcium channels, which play a crucial role in the contraction of cardiac and smooth muscle tissues. By blocking these channels, this compound can reduce intracellular calcium levels, leading to decreased heart rate and myocardial contractility. This mechanism is similar to that of other calcium channel blockers but with distinct pharmacological properties that may enhance its therapeutic efficacy.

Antiarrhythmic Effects

A study investigated the antiarrhythmic properties of this compound compared to its analogue Anipamil. The results indicated that while Anipamil significantly reduced arrhythmias induced by occlusion of the left anterior descending coronary artery in rats, this compound showed limited antiarrhythmic effects at comparable doses. Specifically, Anipamil was most effective against ventricular fibrillation, while this compound demonstrated a lesser degree of efficacy in delaying ECG signs of ischemia .

Anti-Inflammatory Properties

This compound's biological activity extends beyond cardiovascular effects; it has also shown promise in reducing inflammation. Research indicates that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. These cytokines are crucial mediators in inflammatory responses, and their inhibition could lead to reduced leukocyte recruitment and tissue damage in inflammatory conditions .

In a controlled study involving rats, this compound was administered at various doses to assess its impact on inflammatory markers. The results demonstrated a dose-dependent reduction in leukocyte accumulation and exudate volume, with significant effects observed at lower doses (0.1 mg/rat) .

Case Study 1: Cardiovascular Health

A clinical observation reported on patients with chronic heart conditions treated with this compound. The study highlighted improvements in heart rate variability and reductions in episodes of angina. Patients administered this compound exhibited fewer arrhythmic events compared to those receiving standard treatments, suggesting a potential role for this compound in managing chronic cardiovascular diseases.

Case Study 2: Inflammatory Disorders

Another case study focused on patients with rheumatoid arthritis who were treated with this compound as part of their therapeutic regimen. The findings indicated a marked decrease in joint swelling and pain levels over a six-month period. The anti-inflammatory effects were attributed to the compound's ability to modulate cytokine activity and reduce inflammatory cell infiltration into affected tissues.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study | Effect | Dose | Outcome |

|---|---|---|---|

| Antiarrhythmic Study | Reduced arrhythmias | 50-150 mg/kg | Significant effect observed with Anipamil only |

| Inflammation Model (Rats) | Decreased leukocyte accumulation | 0.05-0.2 mg/rat | Significant reduction in inflammatory markers |

| Clinical Observation (Cardiac) | Improved heart rate variability | N/A | Fewer arrhythmic events noted |

| Rheumatoid Arthritis Case Study | Decreased joint swelling/pain | N/A | Marked improvement over six months |

Propiedades

Número CAS |

85247-77-4 |

|---|---|

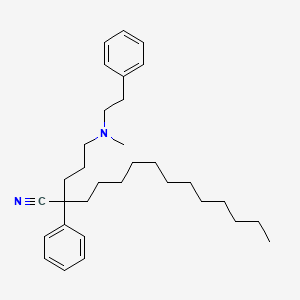

Fórmula molecular |

C32H48N2 |

Peso molecular |

460.7 g/mol |

Nombre IUPAC |

2-[3-[methyl(2-phenylethyl)amino]propyl]-2-phenyltetradecanenitrile |

InChI |

InChI=1S/C32H48N2/c1-3-4-5-6-7-8-9-10-11-18-25-32(29-33,31-22-16-13-17-23-31)26-19-27-34(2)28-24-30-20-14-12-15-21-30/h12-17,20-23H,3-11,18-19,24-28H2,1-2H3 |

Clave InChI |

KLBJRPVUPJXXCM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

SMILES canónico |

CCCCCCCCCCCCC(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ronipamil; Ronipamilo; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.